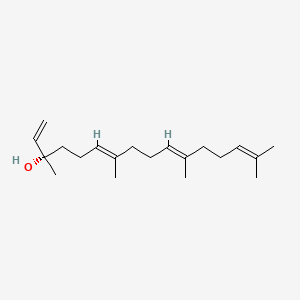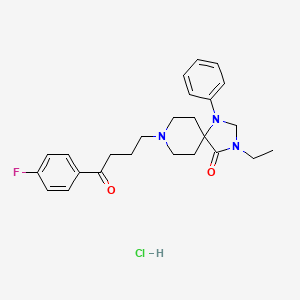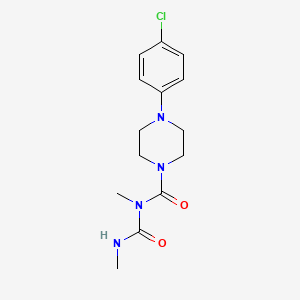
(S)-5-(4-Methylphenyl)-5-phenylhydantoin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5-(4-Methylphenyl)-5-phenylhydantoin is a chiral compound belonging to the hydantoin class Hydantoins are heterocyclic organic compounds that have a five-membered ring structure containing two nitrogen atoms This particular compound is characterized by the presence of a phenyl group and a 4-methylphenyl group attached to the hydantoin ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(4-Methylphenyl)-5-phenylhydantoin typically involves the reaction of 4-methylbenzaldehyde with phenylhydantoin in the presence of a chiral catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The chiral catalyst ensures the formation of the (S)-enantiomer, which is crucial for its specific applications.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-5-(4-Methylphenyl)-5-phenylhydantoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
(S)-5-(4-Methylphenyl)-5-phenylhydantoin has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of hydantoinase enzymes.
Medicine: Explored for its anticonvulsant properties, similar to other hydantoin derivatives like phenytoin.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of (S)-5-(4-Methylphenyl)-5-phenylhydantoin involves its interaction with specific molecular targets, such as enzymes or receptors. In medicinal applications, it may act by inhibiting voltage-gated sodium channels, thereby stabilizing neuronal membranes and preventing seizures. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Phenytoin: Another hydantoin derivative with anticonvulsant properties.
Ethotoin: Similar in structure and used for similar medicinal purposes.
Mephenytoin: Another anticonvulsant with a similar mechanism of action.
Uniqueness
(S)-5-(4-Methylphenyl)-5-phenylhydantoin is unique due to its specific chiral configuration, which can result in different biological activities compared to its racemic or other enantiomeric forms. Its distinct substitution pattern on the hydantoin ring also contributes to its unique chemical and physical properties.
Propiedades
Número CAS |
138258-03-4 |
|---|---|
Fórmula molecular |
C16H14N2O2 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
(5S)-5-(4-methylphenyl)-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C16H14N2O2/c1-11-7-9-13(10-8-11)16(12-5-3-2-4-6-12)14(19)17-15(20)18-16/h2-10H,1H3,(H2,17,18,19,20)/t16-/m0/s1 |
Clave InChI |
WPAPSGQWYNPWCZ-INIZCTEOSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[C@]2(C(=O)NC(=O)N2)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


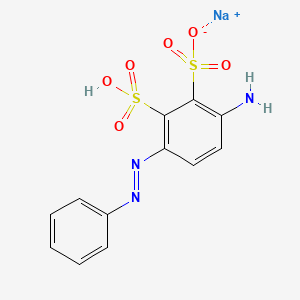

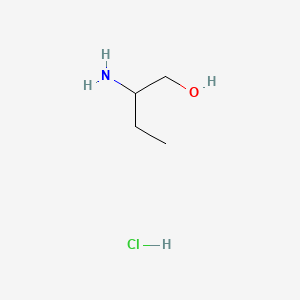
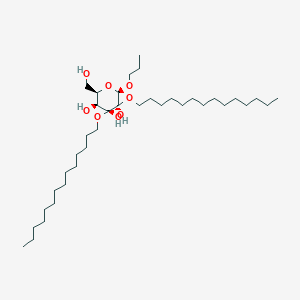


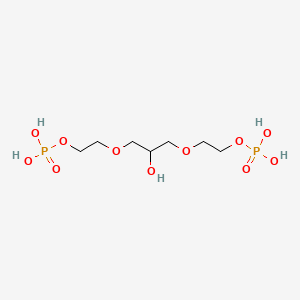

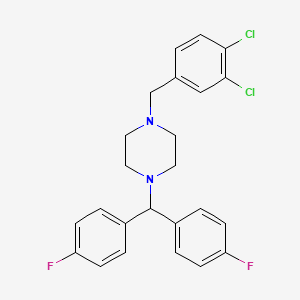
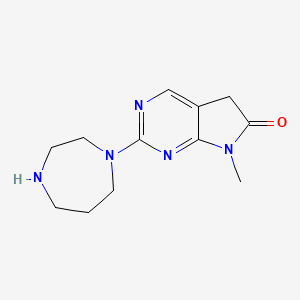
![[4-[[[2-(4-hydroxyanilino)-2-oxoacetyl]amino]sulfamoyl]phenyl] acetate](/img/structure/B12753548.png)
